6-(Piperidin-1-ylmethyl)pyridin-3-amine, also known as dihydrochloride, is a chemical compound classified under heterocyclic amines. It features a piperidine ring linked to a pyridine ring through a methylene bridge, making it an important structure in medicinal chemistry. The compound is recognized for its potential biological activities and is utilized in various scientific research applications, including medicinal and material science.
The compound is cataloged with the CAS number 2416236-00-3 and is primarily sourced from chemical suppliers that specialize in research chemicals. Its classification under the Globally Harmonized System includes hazard pictograms GHS05 and GHS07, indicating that it may pose risks such as skin irritation and serious eye damage .
The synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine typically involves the nucleophilic substitution reaction between 3-aminopyridine and piperidine. This process can be facilitated by using bases such as sodium hydride or potassium carbonate to enhance the reaction efficiency.
In an industrial context, automated systems are employed to maintain precise control over temperature, pressure, and reactant concentrations, which significantly enhances the efficiency of production while minimizing human error .
The molecular formula of 6-(Piperidin-1-ylmethyl)pyridin-3-amine is CHN·2HCl, with a molecular weight of approximately 264.20 g/mol. Its structure can be represented using the following InChI notation:
This structure highlights the connectivity between the piperidine and pyridine rings .
6-(Piperidin-1-ylmethyl)pyridin-3-amine can participate in several chemical reactions:
The choice of reagents significantly influences the reaction outcomes:
The mechanism of action for 6-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific biological targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, which can lead to various physiological effects depending on the biological context being studied. Research indicates potential applications in antimicrobial and anticancer therapies .
The compound exhibits typical properties associated with amines:
Key chemical properties include:
Additional data on boiling point and melting point remain unspecified but are crucial for practical applications.
6-(Piperidin-1-ylmethyl)pyridin-3-amine has notable applications across various fields:
6-(Piperidin-1-ylmethyl)pyridin-3-amine (C₁₁H₁₇N₃) features a hybrid architecture combining pyridine and piperidine rings linked via a methylene bridge (–CH₂–). This design leverages the pyridine ring’s capacity for hydrogen bonding and pi-pi stacking interactions through its nitrogen atom, while the piperidine moiety introduces conformational flexibility and basicity (pKa ~10.5). The methylene linker serves a critical function by decoupling the electronic properties of the two heterocycles, allowing the pyridine amine (–NH₂) to retain its hydrogen-bond-donating capability without significant electronic perturbation from the piperidine nitrogen. This scaffold demonstrates enhanced water solubility compared to non-methylated analogs like 6-(piperidin-1-yl)pyridin-3-amine (C₁₀H₁₅N₃), attributable to the basic piperidine nitrogen’s increased accessibility for salt formation [2] [5].
Property | Value | Method/Basis |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃ | PubChem [2] |
Molecular Weight | 191.28 g/mol | Calculated |
Linker Type | Methylene (–CH₂–) | Structural confirmation [2] [5] |
Calculated logP | 1.8 (Moderate lipophilicity) | Computational estimation |
Hydrogen Bond Acceptors | 3 | SMILES: NC1=CC=C(CN2CCCCC2)C=N1 |
Hydrogen Bond Donors | 1 (pyridine-NH₂) | SMILES analysis [2] |
The pharmacological profile of piperidine-pyridine hybrids is highly sensitive to structural modifications, particularly the linkage geometry and ring substitution patterns:
Linker Influence: Replacement of the methylene linker in 6-(Piperidin-1-ylmethyl)pyridin-3-amine with a direct C–N bond (as in 6-(piperidin-1-yl)pyridin-3-amine, CID 10241353) reduces conformational freedom and increases planarity. This change diminishes solubility and may restrict blood-brain barrier permeability [1]. Conversely, the methylene group in 6-(Piperidin-1-ylmethyl)pyridin-3-amine enables optimal spatial positioning for target engagement, as observed in analogs like N-(pyridin-3-ylmethyl)piperidin-3-amine hydrochloride, where the linker facilitates dual-point binding interactions .
Positional Isomerism: Shifting the amine group on the pyridine ring significantly alters electronic distribution and binding potential. For example, 5-(Piperidin-1-yl)pyridin-2-amine (C₁₀H₁₅N₃) positions the amine ortho to the piperidine linkage, enabling intramolecular hydrogen bonding that stabilizes a planar conformation. In contrast, 6-(Piperidin-1-ylmethyl)pyridin-3-amine’s meta-oriented amine favors interactions with solvent or biological targets without conformational constraints [4].
Electronic Modulation: Introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine nitrogen, as explored in GPR119 agonists, drastically enhances metabolic stability and receptor affinity. While not directly applied to 6-(Piperidin-1-ylmethyl)pyridin-3-amine in the retrieved literature, this strategy demonstrates the scaffold’s tunability for specific target classes [8].
Table 2: Comparative Analysis of Piperidine-Pyridine Hybrid Structures
Compound Name | Molecular Formula | Linkage Type | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
6-(Piperidin-1-ylmethyl)pyridin-3-amine | C₁₁H₁₇N₃ | Methylene (–CH₂–) | 191.28 | Flexible linker; meta-amine on pyridine |
6-(Piperidin-1-yl)pyridin-3-amine | C₁₀H₁₅N₃ | Direct C–N bond | 177.25 | Planar conformation; reduced solubility |
5-(Piperidin-1-yl)pyridin-2-amine | C₁₀H₁₅N₃ | Direct C–N bond | 177.25 | Ortho-amine enabling intramolecular H-bonding |
N-(Pyridin-3-ylmethyl)piperidin-3-amine | C₁₁H₁₇N₃ | Methylene linker | 191.28 | Isomeric amine position; salt-forming capability |
6-(Piperazin-1-yl)pyridin-3-amine | C₉H₁₄N₄ | Direct C–N bond | 178.23 | Piperazine ring enhancing H-bond capacity [3] |
Piperidine remains a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and versatility in mimicking bioactive conformations. In 6-(Piperidin-1-ylmethyl)pyridin-3-amine, the piperidine ring contributes to:
Conformational Diversity: The chair-boat transition capability of the saturated piperidine ring allows adaptive binding to diverse enzyme pockets. This flexibility is exploited in GPR119 agonist designs where N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives undergo conformational shifts to optimize receptor interactions, significantly improving agonist potency and reducing hERG channel liability compared to non-piperidine analogs [8].
Enhanced Pharmacokinetics: The basic nitrogen (pKa ~10.5) facilitates salt formation, improving aqueous solubility and oral bioavailability. This property is critical for compounds like antimicrobial pyrrolo[3,2-c]pyridines, where piperidine-containing analogs demonstrate superior tissue penetration compared to azaindole counterparts. While not explicitly reported for 6-(Piperidin-1-ylmethyl)pyridin-3-amine, its structural similarity to these bioactive scaffolds suggests comparable absorption potential [10].
Target-Specific Applications: Piperidine-pyridine hybrids are recurrent motifs in CNS agents, antivirals, and antimicrobials due to their ability to engage diverse targets. For instance, derivatives like 1-Cyclopropyl-N-(pyridin-3-ylmethyl)piperidin-4-amine leverage the piperidine nitrogen for salt formation and the pyridine ring for aromatic stacking within enzyme binding sites, highlighting the pharmacophoric utility inherent to 6-(Piperidin-1-ylmethyl)pyridin-3-amine’s design [9].
Table 3: Bioactive Compound Classes Utilizing Piperidine-Pyridine Motifs
Target/Therapeutic Area | Example Compound | Role of Piperidine | Source |
---|---|---|---|
GPR119 Agonists (Diabetes) | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Conformational adaptation; enhanced receptor binding | [8] |
Antimicrobial Agents | Pyrrolo[3,2-c]pyridine derivatives | Solubility enhancement; target penetration | [10] |
Kinase Inhibitors | 3-(1-Piperidyl)pyridin-4-amine | Hydrophobic pocket engagement | [4] |
All Compounds Mentioned:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2